2-Chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole
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Overview
Description
2-Chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with chloro, chlorobenzoyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-4-trifluoromethylthiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 2-Chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-chlorobenzoyl)-4-methyl-1,3-thiazole
- 2-Chloro-5-(4-chlorobenzoyl)-4-ethyl-1,3-thiazole
- 2-Chloro-5-(4-chlorobenzoyl)-4-isopropyl-1,3-thiazole
Uniqueness
Compared to similar compounds, 2-Chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and interaction with biological targets .
Properties
Molecular Formula |
C11H4Cl2F3NOS |
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Molecular Weight |
326.1 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C11H4Cl2F3NOS/c12-6-3-1-5(2-4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H |
InChI Key |
JQHKNGSTTYTULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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